molecular formula C19H18N2O2S B2424197 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396799-01-1

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2424197
CAS No.: 1396799-01-1
M. Wt: 338.43
InChI Key: CJBMPSUDPNMUNV-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic heterocyclic compound designed for advanced pharmaceutical and life sciences research. This chemical entity features a 5-phenylisoxazole scaffold linked to a 4-(thiophen-3-yl)piperidine moiety via a methanone bridge. The isoxazole ring is a privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . Similarly, the thiophene subunit is a key pharmacophore present in numerous therapeutic agents, contributing to varied chemotherapeutic activities . The integration of these subunits suggests potential for this compound to interact with multiple biological targets. Its primary research value lies in its use as a key intermediate or a novel scaffold in drug discovery programs, particularly for the synthesis and screening of new molecules with potential pharmacological activity. Researchers may employ it in the development of targeted therapies, as a probe for biochemical assay development, or in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(17-12-18(23-20-17)15-4-2-1-3-5-15)21-9-6-14(7-10-21)16-8-11-24-13-16/h1-5,8,11-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMPSUDPNMUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Phenylisoxazole-3-Carboxylic Acid

A common route involves the bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid using N-bromosuccinimide (NBS) and benzoyl peroxide, as described in. Subsequent hydrolysis of the bromide intermediate yields the carboxylic acid. Alternative methods include the oxidation of 5-phenylisoxazole-3-methanol or direct cyclization of β-keto esters with hydroxylamine.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 5-phenylisoxazole-3-carbonyl chloride, a key electrophile for subsequent coupling reactions.

The piperidine-thiophene subunit requires functionalization of the piperidine ring at the 4-position with a thiophene group. Source outlines alkylation strategies for piperidine derivatives using dibromoalkanes and amines, which can be adapted for thiophene introduction.

Alkylation of Piperidine

Piperidine is alkylated with 1,4-dibromobutane in the presence of anhydrous K₂CO₃ and a catalytic amount of DBU, yielding 4-bromopiperidine. This intermediate undergoes a nucleophilic substitution reaction with thiophen-3-ylmagnesium bromide (Grignard reagent) to form 4-(thiophen-3-yl)piperidine.

Protection of the Piperidine Amine

To prevent unwanted side reactions during coupling, the piperidine amine is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection is achieved post-coupling using trifluoroacetic acid (TFA) or HCl.

Coupling Strategies to Form the Methanone Bridge

The ketone bridge is established through reactions between the isoxazole carbonyl chloride and the piperidine-thiophene subunit. Two primary methods are explored:

Organometallic Coupling

The protected 4-(thiophen-3-yl)piperidine is converted to a lithium diisopropylamide (LDA) or Grignard reagent, which reacts with 5-phenylisoxazole-3-carbonyl chloride to form the ketone. This method, inspired by, requires careful control of reaction conditions to avoid deprotonation of the isoxazole ring.

Nucleophilic Acyl Substitution

Direct reaction of the piperidine-thiophene amine with the isoxazole carbonyl chloride forms an amide intermediate, which is subsequently oxidized to the ketone using reagents like pyridinium chlorochromate (PCC). However, this route is less favored due to low yields.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Source highlights the use of microwave irradiation to accelerate imine formation, suggesting potential applications in reducing reaction times for coupling steps.

Reductive Amination

Adapting methodologies from, an enamine intermediate could be formed by condensing 5-phenylisoxazole-3-carbaldehyde with 4-(thiophen-3-yl)piperidine, followed by reduction using sodium borohydride (NaBH₄) or hydrogenation. However, this yields a secondary amine rather than a ketone, necessitating further oxidation.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield (%) Challenges
Organometallic Isoxazole carbonyl chloride + R-MgX THF, −78°C, N₂ atmosphere 55–65 Sensitivity of Grignard reagents
Nucleophilic Acyl Isoxazole carbonyl chloride + amine DCM, RT 20–30 Competing amide formation
Reductive Amination Isoxazole aldehyde + piperidine MeOH, NaBH₄, RT 40–50 Requires oxidation step

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidizing the thiophene ring.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the isoxazole ring.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Isoxazolines from the isoxazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole and thiophene possess notable antimicrobial properties. A study evaluated various synthesized compounds similar to (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone against common bacterial strains, demonstrating significant efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the isoxazole and thiophene structures enhances antimicrobial efficacy .

Antitumor Properties

Compounds with similar structures have been reported to exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, such as caspase activation and mitochondrial dysfunction.

A case study highlighted the effectiveness of related compounds in targeting specific cancer cell lines, leading to significant reductions in cell viability.

Table 2: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF7 (Breast)8.5
Compound EHeLa (Cervical)6.2
Compound FA549 (Lung)7.0

These findings indicate the potential for developing new antitumor agents based on this compound’s structure .

Neuropharmacological Applications

The piperidine component is associated with neuroactive properties, suggesting potential applications in treating neurological disorders. Research into similar compounds has shown promise as anxiolytics and antidepressants, with mechanisms involving serotonin receptor modulation.

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a different position of the thiophene ring.

    (5-Phenylisoxazol-3-yl)(4-(furan-3-yl)piperidin-1-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (5-Phenylisoxazol-3-yl)(4-(pyridin-3-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both isoxazole and thiophene rings can enhance its ability to interact with a variety of molecular targets, making it a versatile compound for research and development.

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a phenyl group, and a piperidine moiety substituted with a thiophene. Its molecular formula is C19H20N2OSC_{19}H_{20}N_2OS, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Research indicates that compounds with similar structures can influence various biological pathways:

  • Serotonin Pathway Modulation : The compound's piperidine structure suggests potential interactions with serotonin receptors, particularly as it may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Elevated serotonin levels are implicated in several disorders, including mood disorders and gastrointestinal issues .
  • Antimicrobial Activity : Isoxazole derivatives have been reported to exhibit antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with microbial membranes .
  • Neuropharmacological Effects : Compounds similar to this one have shown promise in neuropharmacology, potentially acting as anxiolytics or antidepressants through modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin InhibitionModulates serotonin synthesis
AntimicrobialEffective against various pathogens
NeuropharmacologicalPotential anxiolytic effects

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition of TPH activity, leading to decreased serotonin levels in cell cultures. This supports its potential use in treating conditions characterized by elevated serotonin, such as carcinoid syndrome .
  • Animal Models : In animal studies, derivatives with similar structures have shown efficacy in reducing anxiety-like behaviors and improving depressive symptoms. The mechanism was attributed to enhanced serotonergic signaling due to receptor modulation .
  • Antimicrobial Testing : Laboratory tests revealed that the compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The isoxazole ring's electron-withdrawing properties were suggested to play a crucial role in disrupting bacterial cell wall synthesis .

Q & A

Q. Q1. What are standard synthetic routes for preparing (5-phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?

Methodological Answer: A common approach involves coupling a pre-synthesized isoxazole moiety (e.g., 5-phenylisoxazole-3-carboxylic acid) with a substituted piperidine derivative (e.g., 4-(thiophen-3-yl)piperidine) via an amide bond formation. Typical methods include:

  • Activation of the carboxylic acid using EDCI/HOBt or DCC in anhydrous DCM .
  • Reaction optimization : Refluxing in ethanol or THF for 12–24 hours under inert atmosphere, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yield improvement : Catalyst screening (e.g., DMAP for acyl transfer) and solvent polarity adjustments (e.g., DMF for solubility) .

Advanced Characterization Techniques

Q. Q2. How can advanced spectroscopic and computational methods resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals via slow evaporation in DCM/hexane. Compare bond lengths/angles with DFT-optimized structures .
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm regioselectivity of the thiophene-piperidine linkage .
  • TD-DFT calculations : Predict electronic transitions (UV-Vis) and compare with experimental spectra to validate excited-state properties .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, using ciprofloxacin as a positive control .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

Solubility and Formulation Challenges

Q. Q4. How do solvent polarity and pH affect the solubility of this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvent systems : Improve aqueous solubility using PEG-400 or cyclodextrin inclusion complexes .
  • pH-solubility profile : Titrate with HCl/NaOH and monitor via UV-Vis spectroscopy to identify ionizable groups .

Safety and Handling Protocols

Q. Q5. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and fume hood due to potential irritancy (refer to SDS for piperidine analogs) .
  • Storage : Store at –20°C under argon to prevent oxidation of the thiophene moiety .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Computational Modeling for Drug Design

Q. Q6. How can molecular docking predict the target binding affinity of this compound?

Methodological Answer:

  • Protein preparation : Retrieve target structures (e.g., COX-2 or EGFR) from PDB, remove water, add hydrogens.
  • Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å).
  • Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via MM/GBSA free energy calculations .

Stability Under Stress Conditions

Q. Q7. How can forced degradation studies inform storage conditions?

Methodological Answer:

  • Thermal stress : Heat at 40–80°C for 48 hours and analyze degradation via HPLC-MS .
  • Photolysis : Expose to UV light (254 nm) and monitor by TLC for radical-mediated decomposition .
  • Hydrolytic stability : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers; quantify intact compound using qNMR .

Crystallography and Solid-State Properties

Q. Q8. How does crystal packing influence the compound’s physicochemical properties?

Methodological Answer:

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π, π–π stacking) using CrystalExplorer .
  • Thermal analysis : Perform DSC/TGA to correlate melting points with crystal lattice stability .
  • Polymorph screening : Recrystallize from 10 solvents and analyze PXRD patterns to identify stable forms .

Structure-Activity Relationship (SAR) Exploration

Q. Q9. How can substituent modifications enhance target selectivity?

Methodological Answer:

  • Isoxazole replacement : Synthesize analogs with pyrazole or triazole cores and compare bioactivity .
  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., –CF3) at the 4-position to modulate lipophilicity .
  • Thiophene optimization : Replace with furan or selenophene and assess metabolic stability via liver microsome assays .

Data Contradiction Resolution

Q. Q10. How to address discrepancies in reported solubility or spectral data?

Methodological Answer:

  • Reproducibility checks : Repeat experiments with standardized solvents (e.g., USP-grade DMSO) .
  • Batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurities .
  • Cross-lab validation : Collaborate with independent labs to verify NMR/HRMS data using identical parameters (e.g., 500 MHz, CDCl3) .

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